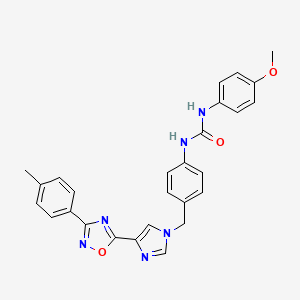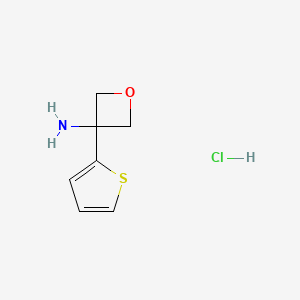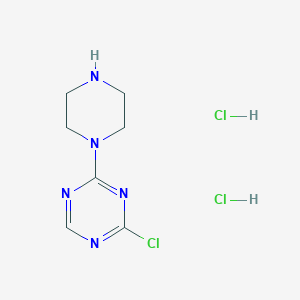
3-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the pyrazole and pyridazine rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the functional groups and the overall structure of the molecule. For example, the presence of the nitrogen atoms in the rings could potentially make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación
- Cancer Research : Compound 10ec, a derivative of this compound, demonstrated potent cytotoxicity against BT-474 breast cancer cells with an IC50 value of 0.99 ± 0.01 μM . It induced apoptosis in these cells, as evidenced by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays.
- Compound 10ec was evaluated for its tubulin polymerization inhibition. It binds to the colchicine binding site of tubulin, affecting microtubule dynamics .
- This compound can participate in Rh(iii)-catalyzed C–H bond functionalization with internal alkynes. The reaction provides a versatile route to either C–H alkenylation products or indazole products .
- In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates possess drug-like properties . Researchers can explore modifications for improved pharmacokinetics and bioavailability.
Cytotoxicity and Apoptosis Induction
Tubulin Polymerization Inhibition
Rhodium-Catalyzed C–H Functionalization
Drug Design and Optimization
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-propylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-2-12-23(21,22)19-10-8-18(9-11-19)13-4-5-14(17-16-13)20-7-3-6-15-20/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSOFUVAYXSQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[4-(1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2705803.png)
![2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone](/img/structure/B2705805.png)

![(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide](/img/structure/B2705807.png)
![Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2705808.png)


![6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2705811.png)

![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/no-structure.png)

![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2705824.png)